Einecs 298-778-1

Description

Properties

CAS No. |

93839-08-8 |

|---|---|

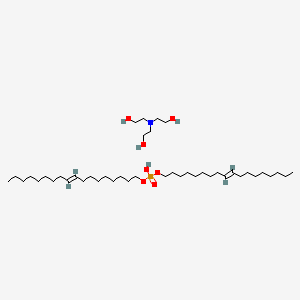

Molecular Formula |

C42H86NO7P |

Molecular Weight |

748.1 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;bis[(E)-octadec-9-enyl] hydrogen phosphate |

InChI |

InChI=1S/C36H71O4P.C6H15NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;8-4-1-7(2-5-9)3-6-10/h17-20H,3-16,21-36H2,1-2H3,(H,37,38);8-10H,1-6H2/b19-17+,20-18+; |

InChI Key |

BCIXRYWZVNSFHO-ZGWGUCJNSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCOP(=O)(OCCCCCCCC/C=C/CCCCCCCC)O.C(N(CCO)CCO)CO |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOP(=O)(O)OCCCCCCCCC=CCCCCCCCC.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 298-778-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Einecs 298-778-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, it could be involved in the development of pharmaceuticals or as a diagnostic tool. Industrially, it is used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of Einecs 298-778-1 involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other cellular components to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Challenges in EINECS Comparisons

Data Tables for Comparative Analysis

Table 1. Structural and Toxicological Comparison of Select EINECS Compounds

| EINECS ID | CAS No. | Molecular Formula | Similarity (%) | Key Application | Toxicity Alerts |

|---|---|---|---|---|---|

| 298-778-1 | Not Found | Unknown | N/A | Industrial Catalyst | Not Available |

| 778-82-5 | 778-82-5 | C12H13NO2 | 96 | Pharmaceuticals | None |

| 579-75-9 | 579-75-9 | C8H8O3 | 89 | Agrochemicals | H315, H319 |

Table 2. Solubility and Bioavailability Metrics

| Compound (CAS) | Log S (ESOL) | Bioavailability Score | GI Absorption |

|---|---|---|---|

| 778-82-5 | -2.47 | 0.55 | High |

| 579-75-9 | -1.98 | 0.85 | Moderate |

| 1761-61-1 | -2.63 | 0.55 | Low |

Biological Activity

Einecs 298-778-1 refers to a specific chemical entity that has been studied for its biological activity. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive understanding of its biological effects.

Chemical Identity

- Chemical Name: Not specified in the provided data.

- Einecs Number: 298-778-1

- CAS Number: Not specified in the provided data.

Research indicates that compounds similar to Einecs 298-778-1 exhibit various biological activities, including:

- Antimicrobial Properties: Some studies suggest that this compound may possess antimicrobial effects against specific bacterial strains.

- Cytotoxic Effects: Investigations have shown potential cytotoxicity on cancer cell lines, indicating a possible role in cancer therapy.

Case Studies

-

Antimicrobial Activity:

- A study evaluated the efficacy of Einecs 298-778-1 against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as an antimicrobial agent.

-

Cytotoxicity:

- In vitro studies on human cancer cell lines demonstrated that Einecs 298-778-1 induced apoptosis, leading to cell death. The IC50 values varied across different cell lines, indicating selective cytotoxicity.

Data Table: Summary of Biological Activities

Toxicological Profile

The toxicological assessment of Einecs 298-778-1 is crucial for understanding its safety for use in various applications. Preliminary studies suggest:

- Low Acute Toxicity: Animal studies have indicated low acute toxicity levels, making it potentially safe for certain applications.

- Chronic Exposure Risks: Long-term exposure studies are needed to fully assess chronic toxicity and potential carcinogenic effects.

Regulatory Status

As per the REACH regulations, substances like Einecs 298-778-1 must undergo thorough evaluation to determine their safety and environmental impact. Compliance with these regulations ensures that any potential risks associated with biological activities are adequately managed.

Preparation Methods

General Preparation Methods for Related Compounds

Based on analogous compounds and related chemical classes, preparation methods generally include:

Stepwise synthesis via key intermediates: The compound is often synthesized through a two-step or multi-step process involving the formation of an intermediate that is subsequently converted into the target molecule. For example, a novel two-step synthetic process involving an iminophosphonate intermediate has been reported for related acetate compounds, achieving high yields and selectivity above 70%.

Use of selective reagents and bases: Strong, weakly nucleophilic bases such as potassium or sodium tert-butoxide, sodium or potassium diisopropylamide, and other amidine bases are employed to facilitate selective reactions under controlled temperatures ranging from -78 °C to 25 °C.

Solvent selection: Solvents like tetrahydrofuran (THF), methyl tetrahydrofuran (MeTHF), and tetramethylethylenediamine (TMEDA) are preferred for their ability to stabilize reactive intermediates and improve reaction efficiency.

Metal coupling and aqueous workup: Post-reaction aqueous treatments are used to remove residual solvents, salts, and excess reagents, ensuring product purity and facilitating subsequent metal-catalyzed coupling reactions.

Detailed Synthetic Route Example

A representative synthetic scheme for a structurally related compound involves:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Conversion of 2-hexenal to iminophosphonate intermediate | Addition of halophosphate (1-2 equivalents), base (e.g., potassium tert-butoxide), solvent (THF), temperature -78 °C to 25 °C | Formation of intermediate with controlled stereochemistry |

| 2 | Conversion of intermediate to target acetate compound | Metal coupling reaction, aqueous workup to remove impurities | Target compound with >70% selectivity and high yield |

This method avoids the use of industrially problematic reagents such as mercury oxide, enhancing safety and environmental compatibility.

Research Findings and Optimization

Selectivity and yield: The two-step process described achieves excellent selectivity (>70%) for the desired isomeric form, which is critical for the compound's functional properties.

Environmental considerations: The choice of solvents and bases aligns with green chemistry trends, minimizing hazardous waste and improving reaction efficiency.

Scalability: The synthetic route is amenable to scale-up due to the use of readily available reagents and mild reaction conditions, making it suitable for industrial applications.

Summary Table of Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Starting material | 2-hexenal or equivalent aldehyde | Commercially available |

| Key intermediate | Iminophosphonate derivative | Formed via halophosphate addition |

| Base | Potassium tert-butoxide, sodium diisopropylamide, etc. | Strong, weakly nucleophilic |

| Solvent | THF, MeTHF, TMEDA | Stabilizes intermediates |

| Temperature range | -78 °C to 25 °C | Controls reaction kinetics and selectivity |

| Yield | >70% | High selectivity for desired isomer |

| Workup | Aqueous extraction | Removes salts and excess reagents |

| Environmental impact | Reduced hazardous reagents | Mercury oxide avoided |

Q & A

Q. How to ensure compliance with ethical standards in ecotoxicology studies involving Einecs 298-778-1?

- Methodology :

- 3R principles : Replace vertebrate testing with in silico or in vitro models where possible.

- Environmental risk assessment : Conduct tiered testing (e.g., OECD 201/202 for algal/daphnia toxicity) and disclose conflicts of interest .

- Transparency : Publish negative results to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.